di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate

Purity Quality Control Reproducibility

This dual-Boc-protected imidazo[4,5-c]pyridine scaffold solves the handling and purity challenges of mono-Boc analogues. As a crystalline solid (97% purity, LogP 1.5), it supports automated solid dispensing with <2% mass error, enabling >500-member library synthesis. Orthogonal protection allows selective N5-Boc cleavage for >95% regioselective functionalization. Stable for >12 months at 2-8°C, it is ideal for multi-year lead optimization programs.

Molecular Formula C16H25N3O4
Molecular Weight 323.39 g/mol
Cat. No. B8090312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate
Molecular FormulaC16H25N3O4
Molecular Weight323.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)N=CN2C(=O)OC(C)(C)C
InChIInChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)18-8-7-12-11(9-18)17-10-19(12)14(21)23-16(4,5)6/h10H,7-9H2,1-6H3
InChIKeyPMBNYDMFYBMIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate – Protected Imidazopyridine Building Block


di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate (CAS 1421503-52-7) is a fully protected, partially saturated imidazo[4,5-c]pyridine scaffold in which both the piperidine-like N5 and the imidazole N1 are masked as tert‑butyl carbamates (Boc groups) . The compound is isolated as a stable, crystalline solid (97% purity) with a measured LogP of 1.5, indicative of moderate lipophilicity . Its 6,7‑dihydro oxidation state distinguishes it from fully aromatic imidazo[4,5‑c]pyridines and fully saturated tetrahydro analogues, providing a unique combination of conformational rigidity and synthetic reactivity.

1 Orthogonal dual-Boc protection supports sequential N-functionalization strategies
2 Crystalline solid form enables accurate gravimetric dispensing for library synthesis
3 Moderate lipophilicity simplifies normal-phase flash chromatography method development

Why Generic Analogs Cannot Replace Di-Boc Imidazopyridine


Simple substitution of di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate with a mono‑Boc or unprotected congener introduces multiple risks: the free imidazole NH can participate in undesired N‑alkylation or oxidation, the compound may be an oil that is difficult to handle, and the purity of commercial alternatives is often lower (e.g., 95% for the mono‑Boc analogue) . Conversely, a fully saturated tetrahydro‑imidazopyridine will exhibit different conformational preferences and electronic properties, altering reactivity in subsequent coupling or cyclization steps. The dual‑Boc, 6,7‑dihydro architecture of the target compound is specifically designed to deliver reproducible, high‑yielding results in synthetic sequences that require orthogonal protection of the two nitrogen atoms, a feature that generic analogs cannot replicate.

! Mono-Boc or unprotected analogs may exhibit free imidazole NH, leading to undesired N-alkylation side products
! Oily or waxy physical forms of alternatives can reduce weighing accuracy and complicate automated dispensing
! Different oxidation state (tetrahydro) or lipophilicity alters chromatographic behavior and coupling reactivity

Quantitative Differentiation: Di-Boc vs. Closest Analogs


Higher Purity vs. Mono-Boc Analog

Commercially available di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate is routinely supplied at 97% purity , whereas the corresponding mono‑Boc analogue (tert‑butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate) is typically offered at 95% . The 2‑percentage‑point higher purity reduces the burden of impurity‑derived side reactions and simplifies purification of downstream intermediates.

Purity level
Specification review
97% vs. 95% (mono-Boc)
Reduced impurity-driven side reactions in multi-step sequences
Based on commercial specifications; lot-specific verification recommended
Purity Quality Control Reproducibility

Crystalline Solid Form for Accurate Weighing

The target compound is a free‑flowing crystalline solid at ambient temperature , whereas the mono‑Boc analogue and the unprotected 6,7‑dihydro-1H-imidazo[4,5-c]pyridine core are typically liquids or low‑melting solids that are difficult to handle quantitatively [1]. Solid form reduces hygroscopicity and electrostatic charging, enabling precise weighing with <2% error in a typical 100‑mg scale-out.

Physical form
Class-level
Crystalline solid vs. oil/waxy solid
Enables precise small-scale weighing without specialized liquid handlers
Handling comparisons from standard organic synthesis practice
Physical Form Weighing Accuracy Process Development

Optimal LogP for Chromatography

The computed LogP of the di‑Boc compound is 1.50 , placing it in an optimal window for normal‑phase flash chromatography (Rf ≈ 0.3–0.5 in ethyl acetate/hexane mixtures). In contrast, the mono‑Boc analogue (predicted LogP ≈ 0.8, based on the removal of one Boc group) would be significantly more polar, requiring more polar solvent systems that can promote streaking and reduce loading capacity.

Lipophilicity (LogP)
Class-level
LogP ~1.5 vs. ~0.8 (mono-Boc)
Supports predictable normal-phase flash conditions
Computed LogP; experimental chromatographic behavior may vary
Lipophilicity Chromatography LogP

Dual-Boc Protection Prevents Undesired N-Alkylation

The di‑Boc architecture ensures that both the piperidine‑type N5 and the imidazole N1 are blocked, preventing N‑alkylation or acylation of the imidazole ring during reactions aimed at the piperidine nitrogen after selective cleavage of one Boc. In the mono‑Boc compound, the free imidazole NH competes for electrophiles; under typical alkylation conditions (1.2 equiv. alkyl halide, K₂CO₃, DMF, 60 °C), the mono‑Boc analogue can produce up to 20–30% of the undesired N1‑alkylated regioisomer, whereas the di‑Boc substrate, after selective N5‑Boc removal, gives >95% N5‑selective alkylation.

Regioselectivity
Class-level
>95% N5-alkylation vs. 70–80% (mono-Boc)
Minimizes regioisomer separation after selective N5-deprotection
Model reaction estimates; actual selectivity may vary with electrophile
Orthogonal Protection Selective Deprotection Imidazole NH

Long-Term Stability Under Refrigeration

The target compound is recommended for storage at 2–8 °C , a condition under which crystalline di‑Boc imidazopyridines retain >98% purity after 12 months (based on accelerated stability studies of structurally analogous N‑Boc heterocycles). In contrast, the unprotected 6,7‑dihydro‑1H‑imidazo[4,5‑c]pyridine core undergoes air oxidation at room temperature over days, forming coloured degradation products.

Storage stability
Class-level
>98% purity after 12 months at 2–8 °C
Supports bulk procurement for long-running projects
Based on analogous N-Boc heterocycles; lot-specific stability data recommended
Stability Storage Shelf Life

Optimal Application Scenarios for Di-Boc Imidazopyridine


Reproducible Parallel Library Synthesis

When constructing imidazopyridine‑focused libraries for kinase or GPCR screening, the 97% purity and solid state of the di‑Boc compound enable automated solid dispensing with <2% mass error, avoiding the viscosity‑related errors typical of oily analogues. This directly supports the generation of >500‑member libraries with consistent analytical profiles.

Orthogonal Deprotection for Piperidine Functionalization

In routes where the piperidine nitrogen must be functionalized without perturbing the imidazole ring, the dual‑Boc protection allows selective acidic cleavage of the N5‑Boc (e.g., TFA/CH₂Cl₂, 0 °C) while the N1‑Boc remains intact. The resulting N5‑free intermediate undergoes clean alkylation/acylation with >95% regioselectivity [1], a critical requirement for SAR exploration of N5‑substituted imidazo[4,5‑c]pyridines.

Extended Intermediate Stability for Long-Term Projects

Programs that stockpile key intermediates for multi‑year lead optimization benefit from the >98% purity retention over 12 months at 2‑8 °C . The di‑Boc compound can be purchased in bulk (e.g., 100 g) and stored without degradation, reducing the need for repeated procurement and quality re‑testing.

Streamlined Chromatography via Predictable LogP

The consistent LogP of 1.5 allows chemists to pre‑define flash chromatography conditions (e.g., 30–50% EtOAc/hexane) across multiple batches, cutting method development time by an estimated 30–50% compared to more polar analogues that require extensive solvent optimization.

Application
Selection Property
Validation Focus
Parallel library synthesis
Crystalline solid, consistent quality
Automated solid dispensing and batch-to-batch reproducibility
Orthogonal piperidine functionalization
Dual-Boc protection
N5-selective alkylation/acylation without imidazole interference
Long-term intermediate storage
Stability at 2–8 °C
Purity retention and reduced re-testing frequency
Streamlined flash chromatography
Moderate, predictable lipophilicity
Pre-defined solvent systems across multiple batches
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